1-[(2,5-dimethylphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Description
1-[(2,5-dimethylphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dimethylphenylmethyl group and a diethylcarboxamide group
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-5-21(6-2)19(22)17-8-7-11-20(13-17)14-18-12-15(3)9-10-16(18)4/h9-10,12,17H,5-8,11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVQWGXSWZNEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or dihalides, under basic conditions.
Introduction of the 2,5-Dimethylphenylmethyl Group: This step involves the alkylation of the piperidine ring with a 2,5-dimethylphenylmethyl halide or similar reagent.
Formation of the Diethylcarboxamide Group: The final step involves the acylation of the piperidine ring with diethylcarboxamide under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of efficient catalysts to optimize yield and purity. The specific conditions and reagents used can vary depending on the scale and desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[(2,5-dimethylphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.
Carboxamide Derivatives: Compounds with similar carboxamide groups but different core structures.
Phenylmethyl Derivatives: Compounds with similar phenylmethyl groups but different ring systems.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
